molecular formula C23H30ClN3O B000286 Quinacrine dihydrochloride CAS No. 69-05-6

Quinacrine dihydrochloride

Cat. No.: B000286
CAS No.: 69-05-6
M. Wt: 400.0 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Description

Quinacrine dihydrochloride (C₂₃H₃₂Cl₃N₃O; MW = 472.88 Da) is a heterocyclic acridine derivative and the dihydrochloride salt of quinacrine, first synthesized as an antimalarial agent (Atabrine®) . It is clinically used for malaria prophylaxis, giardiasis, tapeworm infections, autoimmune disorders (e.g., lupus), and cancer-related pleural effusions . Mechanistically, it inhibits phospholipase A2 (PLA2), monoamine oxidases (MAO-A/B), NF-κB, and acetylcholinesterase receptors (AChR), while activating p53-mediated apoptosis .

However, its stability is pH-dependent, with degradation products including N-deethyl and O-demethyl derivatives .

Mechanism of Action

Target of Action

Quinacrine dihydrochloride, an acridine derivative, primarily targets deoxyribonucleic acid (DNA) . It also inhibits phospholipase A2 and voltage-dependent sodium channels . These targets play crucial roles in cellular metabolism, signal transduction, and ion transport .

Mode of Action

Quinacrine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . Fluorescence studies suggest that the outer membranes may be involved . Quinacrine also inhibits succinate oxidation and interferes with electron transport .

Biochemical Pathways

Quinacrine affects multiple biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase . It also impacts the NF-κB, p53, and AKT pathways , which are involved in cell signaling, apoptosis, and cell cycle regulation .

Pharmacokinetics

It is known that the compound is used in cell biological experiments , suggesting that it can be absorbed and distributed in biological systems

Result of Action

Quinacrine’s action results in the inhibition of certain metabolic processes and signal transduction pathways . It interferes with the parasite’s metabolism, which is crucial for its survival . In addition, it has potential antineoplastic activities, affecting multiple key signaling pathways implicated in the malignant progression of numerous cancer types .

Biological Activity

Quinacrine dihydrochloride, an acridine derivative, has a diverse range of biological activities and applications. Initially used as an antimalarial agent, its utility has expanded into various fields including microbiology, immunology, and cancer research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through multiple mechanisms:

  • DNA Intercalation : Quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs. This interaction inhibits transcription and translation processes, affecting cellular functions .
  • Phospholipase A2 Inhibition : It acts as a non-specific inhibitor of phospholipase A2 (PLA2), which plays a crucial role in the metabolism of phospholipids and signaling pathways in cells . This inhibition can modulate inflammatory responses and cellular signaling.
  • Cholinesterase Inhibition : Quinacrine also inhibits cholinesterase activity, which is significant in neurobiology and pharmacology .
  • Antimicrobial Activity : The compound demonstrates activity against various pathogens, including protozoa such as Giardia lamblia. Its mechanism against these parasites may involve disruption of metabolic processes rather than direct DNA binding .

Antimicrobial Properties

This compound has been utilized in treating infections caused by protozoa and helminths. Its effectiveness against Giardia lamblia has been well-documented, showcasing its role in gastrointestinal infections.

Anti-inflammatory Effects

Research indicates that quinacrine can influence inflammatory pathways by inhibiting PLA2 activity. This property has implications for conditions like lupus erythematosus where inflammation plays a central role .

Cancer Research

Recent studies have explored the potential of quinacrine in cancer therapy. Its ability to modulate immune responses and inhibit specific cellular pathways makes it a candidate for further investigation in oncological contexts. For instance, quinacrine's impact on adenovirus replication suggests potential antiviral applications that could be leveraged in cancer treatment settings where viral infections complicate therapy .

Case Studies and Research Findings

  • Inhibition of Adenovirus : A study investigated the effects of quinacrine on human adenovirus (HAdV). The findings suggested that quinacrine could inhibit multiple stages of the HAdV lifecycle, providing a basis for its potential use as an antiviral agent .
  • Phospholipid Metabolism : Research demonstrated that quinacrine affects phosphatidylethanolamine contents in helminth larvae membranes, impacting their viability and infectivity. This highlights its role in modulating host-parasite interactions through lipid metabolism .
  • Immunological Effects : Quinacrine's modulation of immune responses has been documented in various studies, indicating its potential to influence both innate and adaptive immunity, particularly through its effects on macrophage activation and cytokine production .

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

Biological ActivityMechanism/EffectReference
AntimicrobialInhibits Giardia lamblia
Anti-inflammatoryInhibits PLA2 activity
AntiviralInhibits HAdV replication
Cholinesterase inhibitionAffects neurotransmitter metabolism
Immune modulationAlters macrophage function

Scientific Research Applications

Antiparasitic Applications

Quinacrine was initially developed as an antimalarial drug but has also been effective against other parasitic infections:

  • Giardiasis Treatment : Quinacrine dihydrochloride is used to treat giardiasis, a diarrheal disease caused by the Giardia lamblia parasite. Its efficacy in this application is well-documented, providing a useful alternative in cases where standard treatments fail .
  • Anthelmintic Use : It has been employed as an anthelmintic to combat various helminth infections, showcasing its versatility in treating parasitic diseases .

Oncology Research

Recent studies have highlighted quinacrine's potential in cancer therapy:

  • Cytotoxicity Enhancement : Quinacrine has been shown to enhance the cytotoxic effects of cisplatin in cancer cell lines. This combination therapy may improve treatment outcomes for patients with certain types of cancer .
  • Mechanisms of Action : Research indicates that quinacrine exhibits antineoplastic properties by interfering with cellular processes such as apoptosis and autophagy. Its ability to inhibit phospholipase A2 further contributes to its anticancer effects .

Cell Biology Applications

This compound serves as a valuable tool in cell biology research:

  • Phospholipase A2 Inhibition : It is widely utilized as a non-specific inhibitor of phospholipase A2, which plays a crucial role in various cellular signaling pathways. This application aids researchers in studying lipid metabolism and related cellular functions .
  • Fluorescent Staining : Quinacrine is employed for staining cellular components, particularly in the visualization of DNA and RNA within cells. Its fluorescent properties allow for detailed imaging in microscopy studies .

Reproductive Health

Quinacrine has been investigated for its role in reproductive health:

  • Non-Surgical Sterilization : Formulated into pellets for intrauterine use, quinacrine has been explored as a method for non-surgical sterilization in women. Studies indicate that it can induce scarring and blockage of the fallopian tubes, although safety concerns have been raised regarding its use .

Stability and Toxicity Studies

Understanding the stability and potential toxicity of this compound is essential for its safe application:

  • Stability Profile : Recent studies have characterized the stability of this compound under various conditions, identifying several degradation products that may pose toxicity risks. These findings emphasize the importance of monitoring impurities during formulation development .
  • Toxicity Assessment : Evaluations of the toxicity associated with quinacrine and its degradants reveal potential risks that must be considered when using this compound in therapeutic contexts .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
AntiparasiticGiardiasis treatmentEffective alternative therapy
AnthelminticBroad-spectrum antiparasitic activity
OncologyCytotoxicity enhancementEnhances cisplatin efficacy
Antineoplastic mechanismsInhibits apoptosis/autophagy
Cell BiologyPhospholipase A2 inhibitionImportant tool for lipid metabolism studies
Fluorescent stainingUseful for DNA/RNA visualization
Reproductive HealthNon-surgical sterilizationInduces tubal blockage; safety concerns noted
Stability & ToxicityStability studiesIdentified degradation products with toxicity

Chemical Reactions Analysis

Acid-Base Reactivity

Quinacrine dihydrochloride acts as a weak acid due to its amine hydrochloride structure, reacting with bases to form salts. Key observations include:

  • Neutralization with Bases : Reacts with sodium hydroxide (NaOH) to liberate free base quinacrine, forming aqueous sodium salts of phenol and HCl .
  • pH Sensitivity : A 1% aqueous solution has a pH of ~4.5 , making it prone to hydrolysis under alkaline conditions.

Table 1: Acid-Base Reactions

Reaction ConditionsProductsCitation
NaOH + H₂O treatmentQuinacrine free base, Na phenate, NaCl

Thermal Decomposition

Heating this compound leads to decomposition with hazardous byproducts:

  • Primary Products : Emits toxic fumes (e.g., Cl⁻, NOₓ) when heated above 250°C .
  • Degradation Pathways :
    • N-Deethylation : Loss of ethyl groups forms N-deethyl-quinacrine, the main thermal degradant .
    • Oxidative Stress : Forms tertiary amine oxides as minor impurities .

Table 2: Thermal Degradation Products

Temperature Range (°C)Major DegradantsToxicity Risk
100–130N-Deethyl-quinacrineModerate
>250Cl⁻, NOₓ, acridinesHigh

Photolytic Degradation

Exposure to UV/visible light induces structural changes:

  • O-Demethylation : Cleavage of methoxy groups yields demethylated derivatives .
  • Aromatic Amine Cleavage : Breaks acridine rings, forming smaller aromatic fragments .

Table 3: Photolytic Degradation Pathways

Light ExposureDegradantsFluorescence Impact
UV (436 nm)O-Demethyl-quinacrineReduced emission at 525 nm
VisibleAcridine fragmentsLoss of intercalation capacity

Enzyme Interactions

This compound interacts with metabolic enzymes:

  • CYP3A4/5 Substrate : Inhibitors (e.g., ketoconazole) increase quinacrine toxicity by reducing metabolism .
  • CYP2E1 Inhibition : Blocks ethanol metabolism, potentiating hepatotoxicity .

Table 4: Enzymatic Interactions

EnzymeInteraction TypeClinical Impact
CYP3A4/5Competitive inhibitionAltered drug efficacy/toxicity
CYP2E1Non-competitive inhibitionEthanol metabolism disruption

Q & A

Q. Basic: What are the primary molecular mechanisms by which quinacrine dihydrochloride exerts its antineoplastic effects?

Answer: this compound inhibits nuclear factor-kappaB (NF-κB) transcription, reducing the expression of antiapoptotic proteins while restoring p53-dependent apoptotic pathways. This dual mechanism destabilizes tumor cell survival, particularly in acute myeloid leukemia (AML) cells, where it demonstrates a mean IC50 of 2.30 μM . For validation, researchers should employ Western blotting for NF-κB/p53 pathway markers and apoptosis assays (e.g., Annexin V staining).

Q. Basic: What standardized protocols exist for preparing this compound solutions in cell-based assays?

Answer: Dissolve this compound in saline (e.g., 63.3 mM stock) or DMSO (10 mM stock for in vitro use). Filter sterilize using 0.2 μm syringe filters to remove particulates. For cell viability assays, dilute to working concentrations (1–10 μM) in culture media, accounting for solvent cytotoxicity via vehicle-only controls .

Q. Advanced: How can researchers address stability challenges when working with this compound in long-term studies?

Answer: Stability is pH- and humidity-sensitive. Use high-performance liquid chromatography (HPLC) to monitor degradation products (e.g., quinacrine lactam) under accelerated storage conditions (40°C/75% RH). Store lyophilized powder at -20°C in desiccators and prepare fresh solutions for critical experiments. Long-term stability studies should follow ICH guidelines .

Q. Advanced: What methodological considerations are critical when interpreting fluorescence-based assays involving this compound?

Answer: Quinacrine’s intrinsic fluorescence (λex/em = 440/500 nm) may interfere with fluorometric readouts. To mitigate:

  • Use quenching controls (e.g., parallel assays with non-fluorescent analogs).
  • Validate findings with orthogonal techniques (e.g., LC-MS for metabolite tracking).
  • Avoid overlapping fluorophores in multiplex assays .

Q. Advanced: How can researchers reconcile discrepancies in reported IC50 values across AML cell lines?

Answer: Variability arises from cell-specific factors (e.g., p53 mutation status) and assay conditions (e.g., exposure duration, serum content). Standardize protocols using:

  • Clinically relevant AML patient-derived cells.
  • Consistent serum-free incubation periods (24–48 hours).
  • Cross-validation with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. Advanced: What strategies optimize this compound delivery in in vivo models for CNS-targeted research?

Answer: Overcome blood-brain barrier limitations by:

  • Co-administering P-glycoprotein inhibitors (e.g., cyclosporin A).
  • Using pharmacokinetic modeling (Vc/Fas ratios) to adjust dosing intervals.
  • Validating brain tissue concentrations via LC-MS/MS .

Q. Basic: What physicochemical properties of this compound are critical for experimental design?

Answer: Key properties include:

  • LogP (6.85): Indicates high lipophilicity, necessitating solubility enhancers (e.g., cyclodextrins) for aqueous assays.
  • Stability: Degrades under UV light; use amber vials for storage.
  • Melting point (249–251°C): Confirms compound purity via differential scanning calorimetry .

Q. Advanced: How to validate quinacrine’s dual role as a PLA2 inhibitor and cholinergic receptor antagonist in complex systems?

Answer: Employ selective pharmacological inhibitors (e.g., pyrrophenone for PLA2) and receptor-binding assays (e.g., radiolabeled α-bungarotoxin competition). Use CRISPR-edited cell lines (e.g., PLA2-knockout) to isolate mechanisms. Cross-reference with fluorescence quenching in cholinergic receptor conformational studies .

Comparison with Similar Compounds

Quinacrine belongs to the aminocridine family, sharing structural and functional similarities with acridine derivatives. Below is a comparative analysis:

Key Differentiators:

Therapeutic Scope: Quinacrine has the broadest clinical applications, spanning antiparasitic, anti-inflammatory, and oncological uses . Unique to quinacrine: Y-chromosome staining in cytogenetics and radiation dosimetry in polyvinyl chloride films .

Mechanistic Diversity :

  • Quinacrine’s dual inhibition of PLA2 and MAO-A/B is absent in other acridines, which primarily act via DNA intercalation or topoisomerase inhibition .

Safety :

  • Quinacrine shows lower mutagenicity compared to acriflavine and proflavine, which are potent DNA intercalators .
  • Amsacrine’s cardiotoxicity limits its use, whereas quinacrine’s side effects (e.g., gastrointestinal distress) are generally manageable .

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Quinacrine Dihydrochloride Amsacrine Acriflavine
Solubility (Water) 49 mg/mL (103.6 mM) Poor Moderate
Plasma Half-Life ~5–10 days (slow elimination) 8–12 hours <6 hours
Stability Degrades via O-demethylation Light-sensitive Photostable
Bioavailability High (oral activity) Intravenous only Topical only

Research Findings and Clinical Implications

  • Anticancer Potential: Quinacrine induces apoptosis in cancer cells by suppressing NF-κB and activating p53, outperforming acriflavine and proflavine in selectivity .

Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine
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InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
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InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
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Molecular Formula

C23H30ClN3O
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Related CAS

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate)
Record name Mepacrine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022627
Record name Atabrine
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Molecular Weight

400.0 g/mol
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Physical Description

Solid
Record name Quinacrine
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Solubility

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L
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Color/Form

Bright yellow crystals

CAS No.

83-89-6
Record name (±)-Quinacrine
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Melting Point

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C
Record name Quinacrine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 4
Quinacrine dihydrochloride
4-Chloro-2-(4-methoxyanilino)benzoyl chloride
Quinacrine dihydrochloride
Reactant of Route 6
Quinacrine dihydrochloride

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